molecular formula C16H25BrClN B8555127 4-Bromo-3-chloro-N,N-dipentylaniline CAS No. 823216-22-4

4-Bromo-3-chloro-N,N-dipentylaniline

Cat. No.: B8555127
CAS No.: 823216-22-4
M. Wt: 346.7 g/mol
InChI Key: SZBGOEABAHRUKF-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N,N-dipentylaniline is a halogenated aromatic amine featuring bromine and chlorine substituents at the 4- and 3-positions of the benzene ring, respectively, along with N,N-dipentylamino groups. The dipentyl groups confer steric bulk and lipophilicity, influencing solubility and reactivity in comparison to shorter-chain analogs.

Properties

CAS No.

823216-22-4

Molecular Formula

C16H25BrClN

Molecular Weight

346.7 g/mol

IUPAC Name

4-bromo-3-chloro-N,N-dipentylaniline

InChI

InChI=1S/C16H25BrClN/c1-3-5-7-11-19(12-8-6-4-2)14-9-10-15(17)16(18)13-14/h9-10,13H,3-8,11-12H2,1-2H3

InChI Key

SZBGOEABAHRUKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-3-chloro-N,N-dimethylaniline (C₈H₁₀NBrCl)

  • Structure : Shares the same bromo and chloro substituents but with N,N-dimethyl groups instead of dipentyl .
  • Physicochemical Properties :
    • Melting point: 48–49 °C (higher than dipentyl analog due to increased crystallinity of dimethyl groups).
    • LogP (estimated): ~3.2 (lower than dipentyl analog due to reduced lipophilicity).
  • Reactivity : The smaller dimethyl groups allow faster electrophilic substitutions (e.g., nitration, sulfonation) due to reduced steric hindrance. NMR data (δ 2.93 ppm for CH₃ groups) confirms minimal steric distortion .

3-Bromo-N,N-dimethylaniline (C₈H₁₀NBr)

  • Structure : Lacks the 3-chloro substituent, reducing electronic withdrawal effects .
  • Physicochemical Properties :
    • LogP: ~2.8 (lower than this compound due to absence of Cl and shorter alkyl chains).
    • Synthetic Yield: 95% in palladium-catalyzed cross-coupling, suggesting higher reactivity in the absence of electron-withdrawing Cl .
  • Applications : Used in synthesizing biphenyl carboxamides, highlighting its utility in C–C bond-forming reactions .

4-Bromo-N,N-dimethylaniline (C₈H₁₀NBr)

  • Structure: No 3-chloro substituent; bromine at the 4-position only .
  • Reactivity: Undergoes efficient electrophilic substitution (e.g., bromination, nitration) due to activating dimethylamino group. Used in dye and pharmaceutical synthesis .
  • Comparison : The absence of Cl reduces ring deactivation, making it more reactive toward electrophiles than this compound.

4-Bromo-3-fluoro-N,N-dimethylaniline (C₈H₉BrFN)

  • Structure : Fluorine replaces chlorine at the 3-position .
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature increases ring deactivation compared to Cl, altering regioselectivity in further substitutions.
  • Physicochemical Properties :
    • Molecular weight: 218.07 g/mol (slightly lower than chloro analog due to fluorine’s smaller atomic mass).
    • Boiling point: Likely lower than chloro analog due to weaker intermolecular forces .

3-Bromo-N,N-dipentylaniline

  • Structure : Lacks the 4-chloro substituent but shares N,N-dipentyl groups.
  • Physicochemical Properties: LogP: Estimated ~6.0 (higher than this compound due to absence of polar Cl). Solubility: Enhanced solubility in nonpolar solvents compared to dimethyl analogs .

Comparative Data Table

Compound Molecular Formula Substituents Melting Point (°C) logP (Estimated) Key Reactivity Notes
This compound C₁₆H₂₅NBrCl 4-Br, 3-Cl, N,N-dipentyl Not reported ~6.5 Steric hindrance slows electrophilic substitution
4-Bromo-3-chloro-N,N-dimethylaniline C₈H₁₀NBrCl 4-Br, 3-Cl, N,N-dimethyl 48–49 ~3.2 Faster reactions due to smaller alkyl groups
3-Bromo-N,N-dimethylaniline C₈H₁₀NBr 3-Br, N,N-dimethyl Not reported ~2.8 Higher yield in cross-coupling reactions
4-Bromo-N,N-dimethylaniline C₈H₁₀NBr 4-Br, N,N-dimethyl Not reported ~3.0 Efficient electrophilic substitutions
4-Bromo-3-fluoro-N,N-dimethylaniline C₈H₉BrFN 4-Br, 3-F, N,N-dimethyl Not reported ~3.1 Enhanced deactivation due to fluorine

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